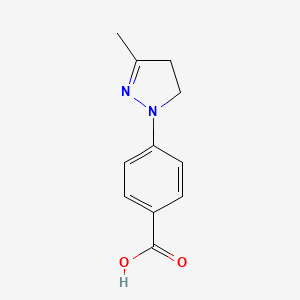
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, often involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions . A specific synthesis route for a similar compound involved the use of N2H4·H2O and i-PrOH .Scientific Research Applications
Anticancer Activity
4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and its derivatives have been explored for their potential in inhibiting cancer cell growth. A study by (Jing et al., 2012) synthesized various derivatives and evaluated their antitumor activity against several cancer cells, finding that specific derivatives displayed significant antitumor activity. This research suggests potential applications in developing lung cancer inhibitory agents.
Structural Analysis and Molecular Interactions
The molecular structure and hydrogen bonding of derivatives of 4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid have been the focus of several studies. (Portilla et al., 2007) examined the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. Their findings contribute to understanding the compound's behavior and interactions at the molecular level.
Antimicrobial Activity
Pyrazole derivatives, including those related to 4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been investigated for their antimicrobial properties. (Shubhangi et al., 2019) conducted in silico studies on new pyrazole-based drug molecules, including their antimicrobial activities against standard bacterial and fungal strains. This suggests a possible application in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory and analgesic properties of thiadiazole pyrazolene anthranilic acid derivatives, related to 4-(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, have been studied. (Kumar, 2022) synthesized new derivatives and evaluated their activities, finding significant anti-inflammatory and analgesic effects. This indicates potential use in pain management and inflammation control.
properties
IUPAC Name |
4-(5-methyl-3,4-dihydropyrazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSOPPVIOVDORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
1087784-74-4 | |
| Record name | 4-(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
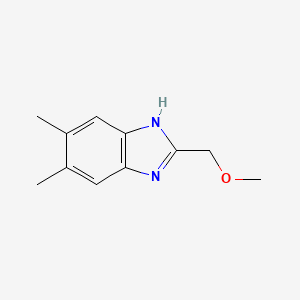
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
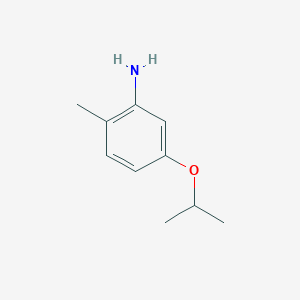
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
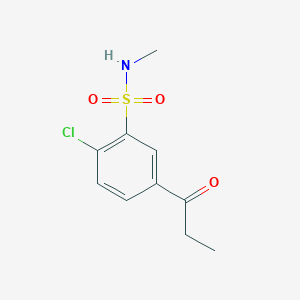
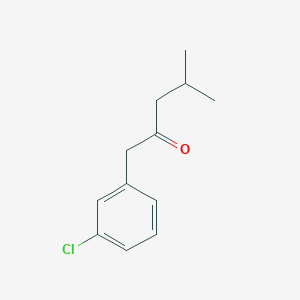
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
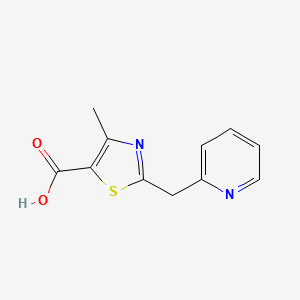
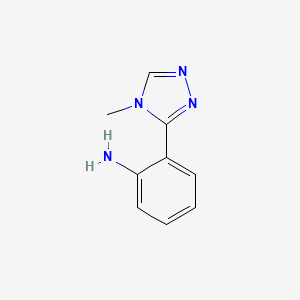
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)